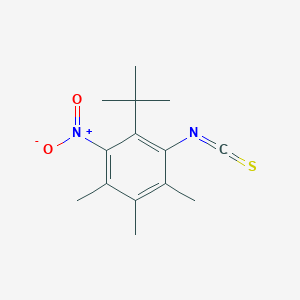
N-(1,3-苯并噻唑-2-基)氨基甲酸甲酯
描述
Methyl N-(1,3-benzothiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The benzothiazole moiety is a privileged structure in drug design due to its ability to interact with various biological targets.
科学研究应用
Methyl N-(1,3-benzothiazol-2-yl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
Target of Action
Methyl N-(1,3-benzothiazol-2-yl)carbamate, also known as CARBAMIC ACID, 2-BENZOTHIAZOLYL-, METHYL ESTER (9CI), has been found to have potent inhibitory activity against M. tuberculosis . The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The mode of action of methyl N-(1,3-benzothiazol-2-yl)carbamate involves its interaction with the DprE1 protein. This interaction results in the inhibition of the protein’s function, thereby affecting the survival and virulence of M. tuberculosis .
Biochemical Pathways
The biochemical pathways affected by methyl N-(1,3-benzothiazol-2-yl)carbamate are primarily related to the survival and virulence of M. tuberculosis. By inhibiting the DprE1 protein, this compound disrupts the normal functioning of these pathways, leading to downstream effects that include the death of the bacteria .
Result of Action
The molecular and cellular effects of the action of methyl N-(1,3-benzothiazol-2-yl)carbamate include the inhibition of the DprE1 protein and the subsequent death of M. tuberculosis. This results in the compound’s potent anti-tubercular activity .
生化分析
Biochemical Properties
The biochemical properties of Methyl N-(1,3-benzothiazol-2-yl)carbamate are not fully understood yet. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can bind to the colchicine binding site, separate from the binding sites of clinically used microtubule-targeting agents . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the effects of Methyl N-(1,3-benzothiazol-2-yl)carbamate may change over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of Methyl N-(1,3-benzothiazol-2-yl)carbamate in animal models are not well-studied. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that the effects of Methyl N-(1,3-benzothiazol-2-yl)carbamate may vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may be involved in metabolic pathways, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Methyl N-(1,3-benzothiazol-2-yl)carbamate within cells and tissues are not well-understood. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may be transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl N-(1,3-benzothiazol-2-yl)carbamate and any effects on its activity or function are not well-known. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may be localized in specific compartments or organelles within the cell, and this localization may influence its activity or function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another method includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a viable route .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
Methyl N-(1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dimethylformamide and catalysts like piperidine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring .
相似化合物的比较
Similar Compounds
Similar compounds to methyl N-(1,3-benzothiazol-2-yl)carbamate include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- Benzothiazole-2-carboxylic acid
Uniqueness
Methyl N-(1,3-benzothiazol-2-yl)carbamate is unique due to its specific functional groups that confer distinct chemical and biological properties. Its carbamate group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
methyl N-(1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)11-8-10-6-4-2-3-5-7(6)14-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJTPUXFFRTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393286 | |
| Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28953-24-4 | |
| Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2-[(1,1-Dimethylprop-2-ynyl)oxy]ethoxy)ethan-1-ol](/img/structure/B1622331.png)







![5-(Chloromethyl)-3-(4-[5-(chloromethyl)-1,2,4-oxadiazol-3-YL]phenyl)-1,2,4-oxadiazole](/img/structure/B1622347.png)
![Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1622348.png)
